

Check Availability & Pricing

Triisostearin as a Triglyceride Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisostearin, the triester of glycerin and isostearic acid, is a versatile triglyceride ester with a unique branched-chain structure that imparts desirable physicochemical properties for various advanced applications.[1] This technical guide provides a comprehensive overview of **triisostearin**, including its chemical and physical characteristics, synthesis, and analysis. It further explores its multifaceted roles as a lipid excipient in pharmaceutical formulations, particularly in the development of self-nanoemulsifying drug delivery systems (SNEDDS) for enhancing the bioavailability of poorly soluble drugs. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction

Triisostearin (Glyceryl Triisostearate) is a triglyceride derived from the esterification of glycerol with three molecules of isostearic acid.[1] Unlike its linear-chain counterpart, tristearin, the branched nature of the isostearic acid moieties in **triisostearin** results in a substance that is typically a liquid or a soft paste at room temperature, offering distinct advantages in formulation science. Its properties, such as high polarity, excellent spreadability, and good oxidative stability, have made it a valuable ingredient in the cosmetics industry as an emollient and viscosity-modifying agent.[1] In recent years, its potential as a lipid excipient in the pharmaceutical industry has been increasingly recognized, particularly as an oil phase in



nanoemulsions and self-emulsifying drug delivery systems to improve the oral bioavailability of poorly water-soluble drugs.[2][3][4][5][6]

Chemical and Physical Properties

Triisostearin's unique branched-chain structure governs its physical and chemical properties, which are summarized in the tables below.

General Properties

Property	Value	Reference
Chemical Name	2,3-bis(16- methylheptadecanoyloxy)prop yl 16-methylheptadecanoate	Alfa Chemistry
Synonyms	Glyceryl Triisostearate, Glycerin Triisostearate	INVALID-LINK
CAS Number	26942-95-0	INVALID-LINK
Molecular Formula	C57H110O6	INVALID-LINK
Molecular Weight	891.5 g/mol	Alfa Chemistry
Appearance	Colorless to yellowish liquid or waxy solid	INVALID-LINK
Odor	Odor-free	INVALID-LINK

Physicochemical Properties

Property	- Value	Reference
Melting Point	57-62 °C	INVALID-LINK
Boiling Point	806-807 °C	INVALID-LINK
Specific Gravity (25°C)	0.905 ± 0.01 g/cm ³	Hicos GTIS (Triisostearin)
Solubility	Soluble in water, esters, oils, and silicones	INVALID-LINK, PELEMOL® GTIS
Viscosity	High	INVALID-LINK

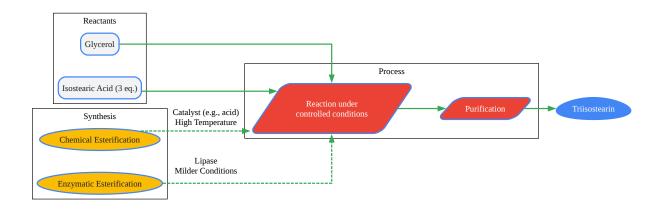


Ouality Control Parameters

Parameter	Value	Reference
Acid Value	≤ 2 mgKOH/g	Hicos GTIS (Triisostearin)
Saponification Value	180 ± 10 mgKOH/g	Hicos GTIS (Triisostearin)
Iodine Value	≤ 3 gl ₂ /100g	Hicos GTIS (Triisostearin)
Water Content	≤ 0.1%	Hicos GTIS (Triisostearin)

Synthesis of Triisostearin

Triisostearin is synthesized through the esterification of glycerol with isostearic acid. This can be achieved via chemical or enzymatic methods.



Click to download full resolution via product page

Synthesis workflow for triisostearin.



Experimental Protocol: Chemical Synthesis (Representative)

This protocol describes a general procedure for the chemical synthesis of triglycerides via esterification, which can be adapted for **triisostearin**.

- Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add glycerol and a 10% molar excess of isostearic acid.
- Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (1-2% by weight of the reactants).
- Reaction Conditions: Heat the mixture to 160-180°C with vigorous stirring. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a specified limit (e.g., < 2 mg KOH/g).

Purification:

- Neutralization: After cooling the reaction mixture, neutralize the catalyst with an alkaline solution (e.g., sodium carbonate).
- Washing: Wash the crude product with hot distilled water to remove any remaining catalyst and glycerol.
- Drying: Dry the organic phase over anhydrous sodium sulfate and filter.
- Deodorization/Decolorization: Treat the product with activated carbon and/or bleaching earth under vacuum at elevated temperature to remove color and odor impurities.
- Filtration: Filter the final product to obtain purified **triisostearin**.



Experimental Protocol: Enzymatic Synthesis (Representative)

This protocol outlines a general enzymatic approach for triglyceride synthesis, adaptable for **triisostearin**, offering a more sustainable and selective alternative to chemical synthesis.[7][8] [9][10][11][12][13]

- Substrate Preparation: Dissolve glycerol and isostearic acid (in a 1:3.3 molar ratio) in a suitable solvent (e.g., n-hexane or a solvent-free system).
- Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym® 435), at a concentration of 5-10% (w/w) of the total substrate weight.
- Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60-70°C) with
 continuous agitation in a shaker or stirred-tank reactor.[11] If the reaction is performed under
 vacuum, it helps to remove the water by-product and drive the equilibrium towards ester
 formation.[11]
- Monitoring: Monitor the reaction progress by analyzing samples periodically using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of fatty acids.
- Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
- Purification:
 - Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
 - Purification of Triisostearin: The resulting product can be purified by molecular distillation or column chromatography to separate triisostearin from unreacted substrates and byproducts (mono- and diisostearin).

Analysis of Triisostearin



The purity and composition of **triisostearin** are critical for its performance in various applications. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for its analysis.

Experimental Protocol: Purity Analysis by GC-FID (Representative)

This protocol is a general method for the analysis of triglycerides that can be adapted for **triisostearin**.[14][15][16][17][18]

- Sample Preparation (Transesterification to Fatty Acid Methyl Esters FAMEs):
 - Accurately weigh about 25 mg of the triisostearin sample into a screw-capped test tube.
 - Add 1.5 mL of a 0.5 M solution of sodium hydroxide in methanol.
 - Heat the mixture in a water bath at 100°C for 5 minutes.
 - After cooling, add 2 mL of a boron trifluoride-methanol solution (14% BF₃), and heat again at 100°C for 5 minutes.
 - Add 1 mL of isooctane and 5 mL of a saturated sodium chloride solution. Shake vigorously.
 - Allow the layers to separate and transfer the upper isooctane layer containing the FAMEs to a GC vial.

GC-FID Conditions:

- Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).
- \circ Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector Temperature: 250°C.



- Detector Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp at 3°C/min to 240°C, and hold for 15 minutes.
- Injection Volume: 1 μL.
- Split Ratio: 50:1.
- Data Analysis: Identify the isostearic acid methyl ester peak based on its retention time compared to a standard. Calculate the purity of triisostearin based on the relative peak area of the isostearic acid methyl ester.

Experimental Protocol: Quantification by HPLC-ELSD (Representative)

This protocol provides a general method for the analysis of triglycerides using HPLC with an Evaporative Light-Scattering Detector (ELSD), which is suitable for non-volatile and non-chromophoric compounds like **triisostearin**.[19][20][21][22][23]

- Sample Preparation:
 - Accurately weigh the **triisostearin** sample and dissolve it in a suitable solvent such as a mixture of chloroform and methanol (2:1, v/v) to a known concentration (e.g., 1 mg/mL).
 - Filter the sample solution through a 0.45 μm syringe filter before injection.
- HPLC-ELSD Conditions:
 - HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with an ELSD.
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: A gradient elution is typically used. For example:
 - Mobile Phase A: Acetonitrile/Water (90:10, v/v)
 - Mobile Phase B: Isopropanol/Hexane (80:20, v/v)

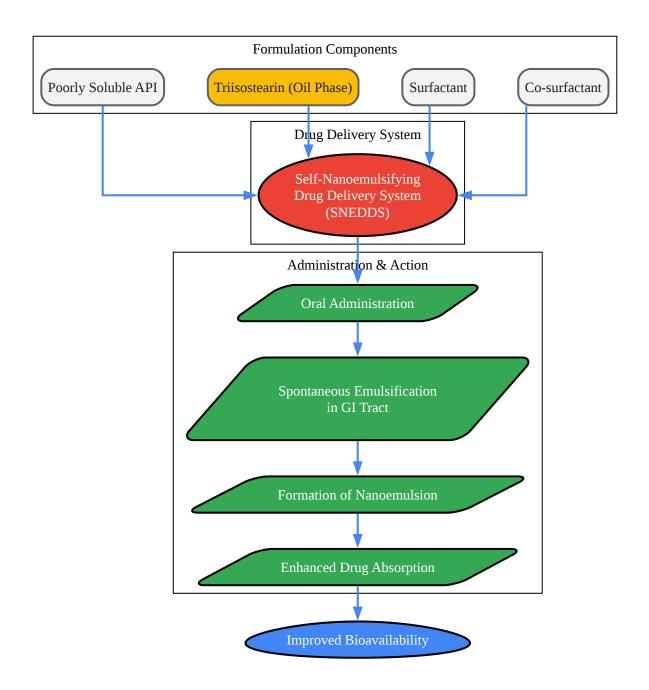


- Gradient: Start with 100% A, linearly increase to 100% B over 20 minutes, hold for 10 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 μL.
- ELSD Settings:
 - Nebulizer Temperature: 40°C.
 - Evaporator Temperature: 60°C.
 - Gas (Nitrogen) Flow Rate: 1.5 L/min.
- Data Analysis: Quantify the triisostearin peak by comparing its peak area to a calibration curve generated from standards of known concentrations.

Applications in Drug Development

Triisostearin's lipophilic nature, safety profile, and ability to solubilize poorly water-soluble drugs make it an excellent excipient in pharmaceutical formulations, particularly for oral drug delivery.





Click to download full resolution via product page

Functional application of triisostearin in SNEDDS.



Role in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][3][5][6][24][25] **Triisostearin** is an effective oil phase in SNEDDS formulations for several reasons:

- High Solubilizing Capacity: It can dissolve a significant amount of lipophilic drugs, which is a
 prerequisite for successful SNEDDS formulation.
- Enhanced Stability: Its oxidative stability helps protect the encapsulated drug from degradation.
- Biocompatibility: **Triisostearin** is generally regarded as safe for oral administration.
- Improved Bioavailability: By presenting the drug in a solubilized form within nano-sized droplets, SNEDDS can significantly enhance the dissolution rate and absorption of poorly water-soluble drugs, thereby improving their oral bioavailability.[2][5][6][24]

Formulation of a Triisostearin-Based SNEDDS (Conceptual Protocol)

- Screening of Excipients:
 - Determine the solubility of the target drug in various oils (including triisostearin),
 surfactants, and co-surfactants. Select the components that show the highest solubilizing capacity for the drug.
- Construction of Ternary Phase Diagrams:
 - Prepare a series of mixtures with varying ratios of oil (triisostearin), surfactant, and cosurfactant.
 - Visually observe the formation of nanoemulsions upon aqueous titration of each mixture.
 - Construct a ternary phase diagram to identify the self-nanoemulsifying region.



- Preparation of Drug-Loaded SNEDDS:
 - Select a formulation from the nanoemulsification region of the phase diagram.
 - Dissolve the drug in the oil phase (triisostearin) with gentle heating and stirring.
 - Add the surfactant and co-surfactant to the mixture and stir until a homogenous isotropic mixture is obtained.
- Characterization of the SNEDDS:
 - Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
 - In Vitro Drug Release: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to evaluate the drug release profile from the SNEDDS.
 - Thermodynamic Stability: Assess the stability of the SNEDDS by subjecting it to centrifugation and freeze-thaw cycles.

Conclusion

Triisostearin is a highly versatile triglyceride ester with a favorable combination of physicochemical properties that make it a valuable ingredient in both the cosmetic and pharmaceutical industries. Its role as a lipid excipient, particularly as the oil phase in SNEDDS, offers a promising strategy to address the challenges of formulating poorly water-soluble drugs. The detailed information and representative protocols provided in this technical guide are intended to support researchers and drug development professionals in harnessing the full potential of triisostearin in their formulation endeavors. Further research into the specific interactions of triisostearin with different active pharmaceutical ingredients and its performance in various drug delivery systems will continue to expand its applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Triisostearin | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]
- 2. Enhancing poorly soluble drug solubility with self-emulsifying systems [wisdomlib.org]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1480636A2 Self emulsifying drug delivery systems for poorly soluble drugs Google Patents [patents.google.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic esterification of glycerol II. Lipase-catalyzed synthesis of regioisomerically pure 1(3)-rac-monoacylglycerols | Semantic Scholar [semanticscholar.org]
- 9. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. US20070148746A1 Process for the enzymatic synthesis of triglycerides Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]



- 20. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 23. researchgate.net [researchgate.net]
- 24. sphinxsai.com [sphinxsai.com]
- 25. rjptonline.org [rjptonline.org]
- To cite this document: BenchChem. [Triisostearin as a Triglyceride Ester: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596018#triisostearin-as-a-triglyceride-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com